4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride
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Overview
Description
4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H10N2O2·HCl. It is also known as 4-(phenylamino)nicotinic acid hydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a phenylamino group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 4-chloropyridine-3-carboxylic acid with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A derivative of pyridine with an amino group at the 4-position.
4-(Methylamino)pyridine: Similar structure but with a methylamino group instead of a phenylamino group.
4-(Phenylamino)benzoic acid: Similar structure but with a benzoic acid core instead of a pyridine core.
Uniqueness
4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylamino and carboxylic acid groups allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-anilinopyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.ClH/c15-12(16)10-8-13-7-6-11(10)14-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVGXXBRUJDOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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